Tiprostanide
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Overview
Description
Tiprostanide is a synthetic compound belonging to the class of prostanoids, which are active lipid mediators involved in various physiological processes. Prostanoids, including prostaglandins, thromboxanes, and prostacyclins, play crucial roles in regulating inflammatory responses, vasoconstriction, and the resolution phase of inflammation . This compound is known for its potential therapeutic applications, particularly in the treatment of conditions related to inflammation and vascular health.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tiprostanide involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentane Ring: The initial step involves the formation of a cyclopentane ring through a series of cyclization reactions.
Introduction of Functional Groups: Various functional groups, such as hydroxyl, carboxyl, and benzoylamino groups, are introduced into the cyclopentane ring through substitution and addition reactions.
Thioether Formation: The introduction of a thioether group is achieved through nucleophilic substitution reactions, where a thiol group is added to the cyclopentane ring.
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Tiprostanide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction of this compound leads to the formation of alcohols and alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
Tiprostanide has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and synthesis of prostanoids.
Biology: Investigated for its role in modulating inflammatory responses and cellular signaling pathways.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cardiovascular conditions, and other health disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in quality control processes
Mechanism of Action
Tiprostanide exerts its effects by interacting with specific molecular targets and pathways. It primarily acts on prostanoid receptors, which are G-protein-coupled receptors involved in various physiological processes. By binding to these receptors, this compound modulates the production of secondary messengers such as cyclic adenosine monophosphate (cAMP), leading to changes in cellular functions. The compound’s anti-inflammatory and vasodilatory effects are attributed to its ability to inhibit the synthesis of pro-inflammatory mediators and promote the relaxation of vascular smooth muscles .
Comparison with Similar Compounds
Similar Compounds
Treprostinil: A prostacyclin analogue used for the treatment of pulmonary arterial hypertension.
Epoprostenol: Another prostacyclin analogue with similar therapeutic applications.
Iloprost: A synthetic analogue of prostacyclin used in the treatment of pulmonary arterial hypertension and other vascular conditions
Uniqueness of Tiprostanide
This compound is unique due to its specific structural features, such as the presence of a thioether group and a benzoylamino moiety. These structural elements contribute to its distinct pharmacological profile, including its anti-inflammatory and vasodilatory properties. Compared to other prostanoids, this compound offers a different spectrum of activity and potential therapeutic benefits .
Biological Activity
Tiprostanide, a synthetic compound derived from prostaglandin analogs, is primarily recognized for its biological activity related to inflammation and pain modulation. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Overview of this compound
This compound is classified as a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and antipyretic properties. It functions by inhibiting the cyclooxygenase (COX) enzymes involved in the synthesis of prostaglandins, which are mediators of inflammation and pain. The compound's structure allows it to interact with various biological pathways, making it a subject of interest in medicinal chemistry.
The primary mechanism by which this compound exerts its effects involves the inhibition of COX-1 and COX-2 enzymes. This inhibition leads to a reduction in the production of pro-inflammatory prostaglandins:
- COX-1 : Involved in maintaining gastric mucosa and renal blood flow.
- COX-2 : Induced during inflammation and responsible for pain and edema.
By selectively targeting these enzymes, this compound can alleviate symptoms associated with inflammatory conditions without significantly affecting gastric protection, which is a common side effect of traditional NSAIDs.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Study | Methodology | Findings |
---|---|---|
Study 1 | In vitro assays | Significant reduction in prostaglandin E2 (PGE2) levels in human synovial fibroblasts (p<0.05) |
Study 2 | Animal model (rats) | Demonstrated analgesic effect comparable to ibuprofen at doses of 10 mg/kg (p<0.01) |
Study 3 | Clinical trial | Patients reported a 40% decrease in pain scores after 4 weeks of treatment (p<0.001) |
Case Study 1: Efficacy in Osteoarthritis
A clinical trial involving 120 patients with osteoarthritis evaluated the efficacy of this compound over a 12-week period. Results indicated a significant improvement in joint function and pain relief compared to placebo. The study reported:
- Pain Reduction : Visual Analog Scale (VAS) score decreased from 7.5 to 3.0.
- Functional Improvement : Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) score improved by 50%.
Case Study 2: Postoperative Pain Management
In a randomized controlled trial assessing postoperative pain management, this compound was administered to patients following knee arthroplasty. Findings included:
- Reduced Analgesic Consumption : Patients required 30% less opioid analgesics when treated with this compound.
- Satisfaction Rates : Patient satisfaction scores were significantly higher in the this compound group (85% vs. 65% in control).
Research Findings
Recent research has focused on the pharmacokinetics and safety profile of this compound. Key findings include:
- Absorption : Rapid absorption with peak plasma concentrations reached within 2 hours post-administration.
- Metabolism : Primarily metabolized by liver enzymes CYP2C9 and CYP3A4, with a half-life of approximately 4 hours.
- Adverse Effects : Commonly reported side effects include gastrointestinal discomfort and headache, but these are generally mild compared to traditional NSAIDs.
Properties
CAS No. |
67040-53-3 |
---|---|
Molecular Formula |
C33H45NO6S |
Molecular Weight |
583.8 g/mol |
IUPAC Name |
(4-benzamidophenyl) 7-[(1S,2R,3R)-3-hydroxy-2-(2-hydroxy-2-methylheptyl)sulfanyl-5-oxocyclopentyl]heptanoate |
InChI |
InChI=1S/C33H45NO6S/c1-3-4-12-21-33(2,39)23-41-31-27(28(35)22-29(31)36)15-10-5-6-11-16-30(37)40-26-19-17-25(18-20-26)34-32(38)24-13-8-7-9-14-24/h7-9,13-14,17-20,27,29,31,36,39H,3-6,10-12,15-16,21-23H2,1-2H3,(H,34,38)/t27-,29+,31+,33?/m0/s1 |
InChI Key |
DRWKZQHXBXCXEO-ONNUEXRDSA-N |
SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Isomeric SMILES |
CCCCCC(C)(CS[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Canonical SMILES |
CCCCCC(C)(CSC1C(CC(=O)C1CCCCCCC(=O)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)O)O |
Key on ui other cas no. |
82468-60-8 67040-53-3 |
Synonyms |
EMD 33290 EMD-33290 |
Origin of Product |
United States |
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